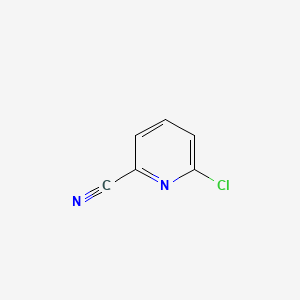

6-Chloropyridine-2-carbonitrile

Descripción

Historical Context and Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.com Their history dates back to the 19th century, with early preparations from animal bones and other organic matter. wikipedia.org The unique electronic properties and reactivity of the pyridine ring, stemming from the presence of a nitrogen atom, have made these compounds indispensable in a vast array of applications. numberanalytics.com

Pyridine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com In the pharmaceutical industry, the pyridine scaffold is found in drugs such as antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com Its ability to improve the solubility and bioavailability of drug molecules makes it a valuable component in drug design. ajrconline.orgnih.gov In agriculture, pyridine derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, they are employed in the synthesis of conducting polymers and luminescent materials. numberanalytics.com The development of various synthetic methods, from classical condensation reactions to modern transition metal-catalyzed cross-couplings, has continuously expanded the accessibility and utility of pyridine derivatives in research and industry. numberanalytics.com

Positioning of 6-Chloropyridine-2-carbonitrile within Halogenated Pyridine Frameworks

This compound belongs to the class of halogenated pyridines, which are pyridine rings substituted with one or more halogen atoms. The introduction of a halogen, in this case, chlorine, significantly influences the electronic properties and reactivity of the pyridine ring. The chlorine atom at the 6-position and the nitrile group at the 2-position of the pyridine ring in this compound make it a versatile building block.

The presence of the electron-withdrawing chlorine atom and nitrile group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom. This reactivity pattern is a key feature of halogenated pyridines and is exploited in various synthetic transformations. This compound is an isomer of other chloropyridinecarbonitriles, such as 4-chloropyridine-2-carbonitrile, and their distinct substitution patterns lead to different intermolecular interactions and crystal packing in the solid state. nih.gov

Overview of Research Trajectories for this compound as a Key Intermediate

Research involving this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. nih.govresearchgate.net The reactivity of both the chloro and nitrile substituents allows for a diverse range of chemical modifications.

The chlorine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups at the 6-position of the pyridine ring. wikipedia.org The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up pathways to a wide variety of pyridine derivatives. For instance, this compound has been used in the preparation of biologically active compounds like heteroaromatic carboxylic acids and 2-arylamino-substituted pyridinyl nitriles. nih.gov Its utility in the synthesis of novel compounds with potential therapeutic applications continues to be an active area of investigation. acs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 33252-29-8 |

| Molecular Formula | C₆H₃ClN₂ |

| Molecular Weight | 138.56 g/mol |

| Melting Point | 85-88 °C |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZHSVWXFKKCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186897 | |

| Record name | 6-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-29-8 | |

| Record name | 6-Chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPYRIDINE-2-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS4YVY14OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Chloropyridine 2 Carbonitrile

Classical Approaches and Historical Synthetic Routes

One of the early methods for the synthesis of chlorinated pyridines involves the high-temperature, vapor-phase reaction of a pyridine (B92270) derivative with chlorine gas. google.com While not specifically detailing the chlorination of 2-cyanopyridine (B140075) to 6-chloropyridine-2-carbonitrile, the general principle involves passing a vaporized feed of the pyridine compound and chlorine, often with an inert gas, through a reactor at elevated temperatures, typically above 250°C. google.comgoogleapis.com

This method can be effective but often suffers from a lack of selectivity, leading to a mixture of chlorinated products. The reaction conditions, such as temperature and the molar ratio of chlorine to the pyridine substrate, are critical in determining the product distribution. google.com For instance, processes have been developed for the selective chlorination of pyridine and its derivatives at the 2-position by controlling the temperature in a two-zone reactor. google.comgoogleapis.com

| Parameter | Value | Reference |

| Reactant | 2-Cyanopyridine | |

| Reagent | Chlorine (Cl₂) | google.com |

| Phase | Vapor | google.com |

| Temperature | >250°C | google.com |

This table summarizes the general conditions for vapor-phase chlorination of pyridine derivatives.

| Reactant | Reagent | Product |

| 2-Chloropyridine (B119429) N-oxide | Sodium Cyanide | This compound |

This table illustrates the hypothetical reaction for the cyanation of 2-chloropyridine N-oxide.

Advanced and Catalytic Synthetic Strategies

More recent synthetic efforts have focused on developing milder and more selective methods for the preparation of this compound.

A common and effective method for the synthesis of 2-cyanopyridines involves the substitution of a halogen atom with a cyanide group using a copper(I) cyanide reagent. google.com The reaction of 2,6-dichloropyridine (B45657) with copper(I) cyanide can selectively replace one of the chlorine atoms with a cyano group to yield this compound. This type of reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com The use of heavy metal reagents like copper(I) cyanide, however, can lead to toxic effluents, which is a drawback for large-scale industrial processes. google.com

| Reactant | Reagent | Solvent | Product |

| 2,6-Dichloropyridine | Copper(I) Cyanide | DMF or DMSO | This compound |

This table outlines the components for the synthesis of this compound from 2,6-dichloropyridine.

The selective introduction of a cyano group onto a pyridine ring, especially one with multiple potential reaction sites, is a significant challenge in synthetic chemistry. Recent research has focused on developing regioselective cyanation methods. For instance, studies on the Rh(III)-catalyzed C-H bond cyanation have explored the factors influencing regioselectivity. nih.gov While not directly applied to this compound synthesis from a dichlorinated precursor, these advanced techniques highlight the ongoing efforts to control the position of cyanation on heterocyclic rings. The regioselectivity in such reactions is often governed by a combination of electronic and steric factors of the substrate and the catalyst system employed. nih.gov

Alternative and Emerging Synthetic Pathways to Related Isomers and Derivatives

While direct synthesis of this compound is of primary industrial importance, the synthesis of its isomers and related derivatives provides valuable insights into the reactivity of the pyridine core and offers alternative routes to functionalized pyridines. Research has explored various methodologies for introducing the cyano group to different positions of the pyridine ring, often starting from activated precursors like N-oxides.

Cyanation of 4-Chloropyridine (B1293800) N-oxide

The cyanation of pyridine N-oxides is a well-established and useful method for producing cyanopyridines. chem-soc.siresearchgate.net This approach often involves the reaction of a pyridine N-oxide with a cyanide source in the presence of an acylating agent, a process sometimes referred to as a Reissert-Henze reaction. chem-soc.siacs.org The N-oxide functionality activates the pyridine ring, making it more susceptible to nucleophilic attack by the cyanide ion, particularly at the C2 (α) and C4 (γ) positions.

In the case of 4-chloropyridine N-oxide, the presence of the chlorine atom and the N-oxide group influences the regioselectivity of the cyanation. The reaction of 4-substituted pyridine N-oxides with cyanating agents can lead to the formation of 2-cyanopyridine derivatives. For instance, the reaction of 4-amidopyridine N-oxide with potassium cyanide and dimethylcarbamoyl chloride in acetonitrile (B52724) at elevated temperatures yields 2-cyano-4-amidopyridine. chem-soc.siresearchgate.net This demonstrates the feasibility of introducing a cyano group at the C2 position even when a substituent is present at the C4 position.

The general mechanism involves the acylation of the N-oxide oxygen, forming a reactive intermediate. This intermediate then readily undergoes nucleophilic attack by cyanide at the α-position (C2), followed by the elimination of the acyl group and rearomatization to yield the 2-cyanopyridine product. Various cyanating agents can be employed, including potassium cyanide, zinc cyanide (Zn(CN)₂), and trimethylsilyl (B98337) cyanide (TMSCN), often paired with an acylating agent like dimethylcarbamoyl chloride. chem-soc.siresearchgate.net

Table 1: Reagents in Cyanation of Pyridine N-oxides

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Starting Material | 4-Chloropyridine N-oxide, 4-Amidopyridine N-oxide | Activated pyridine ring for cyanation |

| Cyanide Source | Potassium Cyanide (KCN), Zinc Cyanide (Zn(CN)₂), Trimethylsilyl Cyanide (TMSCN) | Provides the cyano (CN) group |

| Acylating Agent | Dimethylcarbamoyl chloride, Acetic anhydride (B1165640) | Activates the N-oxide for nucleophilic attack |

| Solvent | Acetonitrile (CH₃CN) | Provides reaction medium |

One-Step Preparation from 4-Nitropyridine (B72724) N-oxide

An alternative pathway to functionalized pyridines involves starting from 4-nitropyridine N-oxide. The nitro group in this compound is a good leaving group and can be readily displaced by various nucleophiles. sciencemadness.org This reactivity provides an excellent method for preparing a range of 4-substituted pyridine N-oxides, which can then be deoxygenated to the corresponding pyridines. sciencemadness.org

Once 4-nitropyridine N-oxide is formed, the nitro group can be substituted. For example, reacting it with concentrated hydrochloric acid can yield 4-chloropyridine N-oxide. sciencemadness.org This intermediate can then potentially be cyanated as described in the previous section or undergo other transformations.

Table 2: Comparison of 4-Nitropyridine N-oxide Synthesis

| Method | Key Features | Advantages |

|---|---|---|

| Conventional Two-Step | Separate oxidation and nitration reactions. | Well-established procedure. |

| One-Step Method google.com | Combined oxidation and nitration in a single reactor. Uses catalysts like acetic anhydride and sodium nitrate. | Reduced reaction time, >10% higher yield, lower production cost. |

Synthesis via Sequential Halogenation of 2-Cyanopyridine Precursors

This approach builds the target molecule by modifying a pre-existing cyanopyridine. The synthesis of this compound can be achieved by the cyanation of a suitable dihalopyridine precursor. A key starting material for such processes is 2,6-dichloropyridine.

The process involves the substitution of one of the chlorine atoms with a cyano group. This is typically accomplished by reacting the dihalopyridine with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. google.comgoogle.com The reaction can be performed in a solvent or in the presence of a phase-transfer catalyst, which facilitates the reaction between the organic substrate and the inorganic cyanide salt. google.com Catalysts like tetraalkylammonium salts are effective in this role. google.com This method allows for the regioselective replacement of one halogen, yielding the desired 2-cyano-6-chloropyridine. The preference for substitution at the 2-position is influenced by the electronic effects of the ring nitrogen.

Process Optimization and Scalability in this compound Production

For any synthetic route to be industrially viable, it must be optimized for efficiency, cost-effectiveness, and scalability. The production of 2-cyanopyridines, including this compound, has been the subject of process improvement research to move away from harsh conditions and expensive reagents.

An improved, high-yielding process for preparing 2-cyanopyridines that is suitable for industrial scale has been developed. google.com This process involves the reaction of a 2-halopyridine (like 2,6-dichloropyridine) with a cyanide source, such as hydrogen cyanide or an alkali metal cyanide, in the presence of a catalyst. google.com

Key features that enhance the scalability and efficiency of this process include:

Moderate Reaction Temperatures: The reaction is typically conducted at temperatures between 10°C and 60°C, which reduces energy costs and allows for the use of simpler, less expensive reactor equipment. google.com

Use of Catalysts: Phase-transfer catalysts like tricaprylylmethylammonium chloride are used in small molar percentages (0.01 to 10 mol %), enhancing reaction rates and efficiency without requiring stoichiometric amounts of expensive reagents. google.com

Treatable Waste Streams: The process is designed to produce waste streams that are readily treatable, addressing important environmental and safety considerations in large-scale production. google.com

This optimized process avoids the use of heavy metal reagents like copper or nickel cyanides and the high temperatures often required in older methods, representing a significant advancement in the practical synthesis of this compound and related compounds. google.com

Reactivity and Mechanistic Investigations of 6 Chloropyridine 2 Carbonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 6-Chloropyridine-2-carbonitrile is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for several important transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cyclization reactions.

Hydrolysis to Carboxylic Acids

The nitrile functionality of this compound can be hydrolyzed to a carboxylic acid, yielding 6-Chloropicolinic acid. This transformation is typically achieved under acidic conditions. For instance, a general method for the synthesis of 6-chloropyridine-2-carboxylic acid involves the hydrolysis of a related starting material, 2-chloro-6-trichloromethylpyridine, by heating with concentrated sulfuric acid. chemicalbook.com A similar approach can be applied to this compound, where the nitrile group is converted to a carboxylic acid moiety.

In a typical procedure analogous to the hydrolysis of other pyridine (B92270) carbonitriles, this compound would be heated with a strong mineral acid such as sulfuric acid or hydrochloric acid. researchgate.net For example, in the preparation of 4-amino-3,5,6-trichloropyridine-2-methanoic acid from the corresponding nitrile, the reaction is carried out at 95-100 °C for 6-8 hours. researchgate.net These conditions facilitate the addition of water across the carbon-nitrogen triple bond, leading to the formation of an intermediate amide which is subsequently hydrolyzed to the carboxylic acid.

Table 1: General Conditions for Hydrolysis of Pyridine Nitriles

| Reagent | Temperature | Reaction Time | Product |

| Concentrated H₂SO₄ | 100 °C | 8 hours | 6-Chloropicolinic acid |

| Mineral Acid (e.g., H₂SO₄, HCl) | 95-100 °C | 6-8 hours | Corresponding Carboxylic Acid |

This data is based on analogous reactions and represents typical conditions.

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine, forming (6-chloropyridin-2-yl)methanamine. This transformation is a valuable method for introducing an aminomethyl group onto the pyridine ring. The commercial availability of (6-chloropyridin-2-yl)methanamine and its hydrochloride salt confirms the viability of this reduction. biosynth.com

The reduction of nitriles to primary amines is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder reaction conditions and is widely used in industrial processes. This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon.

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂) | Raney Nickel, Palladium on Carbon (Pd/C), Platinum oxide (PtO₂) |

| High pressure, various solvents (e.g., ethanol, methanol, acetic acid) |

Cyclization Reactions to Form Heterocycles

The nitrile group of this compound can act as an electrophilic component in cyclization reactions, leading to the formation of various heterocyclic systems. While specific examples of cyclization reactions starting directly from this compound were not found in the provided search results, the reactivity of the nitrile group allows for its participation in the construction of fused ring systems. For example, related 2-cyanopyridine (B140075) derivatives can undergo reactions to form thiazoles and imidazoles. The general principle involves the reaction of the nitrile with a dinucleophile, where one nucleophilic center attacks the nitrile carbon and the other participates in a subsequent ring-closing step.

Reactions at the Halogen (Chlorine) Substituent

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, making it a key handle for further molecular elaboration.

Cross-Coupling Reactions

The chlorine atom of this compound can be readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine ring with a variety of organoboron compounds, typically aryl or vinyl boronic acids.

The Suzuki-Miyaura coupling of chloropyridines generally requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the coupling with aryl chlorides, which are generally less reactive than the corresponding bromides or iodides. For the coupling of 2-chloropyridine (B119429) derivatives, catalyst systems such as Pd₂(dba)₃ with a suitable phosphine ligand have been shown to be effective.

While a specific protocol for this compound was not detailed, a study on the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles provides relevant conditions. For the coupling of aryl chlorides, a catalyst system employing a specific phosphine ligand was found to be effective, affording good yields of the cross-coupled products. chemicalbook.com

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd₂(dba)₃ | Buchwald-type phosphine ligands | K₃PO₄, Cs₂CO₃, KF | Dioxane, Toluene, DMF | 80-120 °C |

| Pd(OAc)₂ | SPhos, XPhos | K₂CO₃ | Toluene/H₂O | 100 °C |

This data is based on general procedures for Suzuki-Miyaura coupling of chloropyridines and related compounds.

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the chlorine for displacement by various nucleophiles.

The reaction of this compound with amines leads to the formation of 6-aminopyridine-2-carbonitrile derivatives. This is a common method for the synthesis of aminopyridines, which are important precursors in medicinal chemistry. nih.gov The reaction typically proceeds by heating the chloropyridine with an excess of the desired amine, sometimes in the presence of a base or a catalyst. The synthesis of 2-aminopyridine derivatives has been explored through various methods, including multicomponent reactions. nih.govnih.gov

Table 3: Examples of Nucleophilic Substitution with Amines

| Amine | Product |

|---|---|

| Ammonia | 6-Amino-2-cyanopyridine |

| Primary Amines (R-NH₂) | 6-(Alkylamino)-2-cyanopyridine or 6-(Arylamino)-2-cyanopyridine |

| Secondary Amines (R₂NH) | 6-(Dialkylamino)-2-cyanopyridine |

In the presence of a strong base, alcohols can be converted to their corresponding alkoxides, which are potent nucleophiles. These alkoxides can displace the chloride from this compound to form 6-alkoxypyridine-2-carbonitrile derivatives. Common bases used to generate the alkoxide include sodium hydride (NaH) or powdered sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org

This reaction is a standard method for the synthesis of alkoxypyridines. semanticscholar.org For example, reacting 4-chloropyridine (B1293800) hydrochloride with various alcohols in DMSO with NaOH has been shown to produce 4-alkoxypyridines in good yields. semanticscholar.org A similar approach would be applicable to this compound.

Thiols can be converted to thiolates in the presence of a base, and these thiolates can act as nucleophiles to displace the chlorine atom in this compound, yielding 6-(alkylthio)pyridine-2-carbonitrile or 6-(arylthio)pyridine-2-carbonitrile derivatives. The synthesis of various thiopyridine derivatives is an active area of research due to their potential biological activities. nih.govresearchgate.net The general method for preparing 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines involves a multicomponent condensation reaction between aldehydes, malononitrile, and thiols. nih.gov While this is a different synthetic route, it highlights the utility of incorporating thiol groups into pyridine rings.

Regioselective Halogenation Studies

The introduction of additional halogen atoms onto the this compound ring is a challenging yet crucial transformation for the synthesis of more complex derivatives. The regioselectivity of electrophilic aromatic substitution on the pyridine ring is influenced by the deactivating nature of the ring nitrogen and the directing effects of the existing chloro and cyano substituents. Both the chlorine atom and the nitrile group are electron-withdrawing, further deactivating the pyridine ring towards electrophilic attack.

Generally, electrophilic aromatic substitution on pyridine occurs at the 3- and 5-positions due to the deactivating effect of the nitrogen atom. In the case of this compound, the existing chlorine at the 6-position and the nitrile at the 2-position would be expected to direct incoming electrophiles to the C-3 and C-5 positions. However, the strong deactivation of the ring can make these reactions difficult to achieve under standard electrophilic halogenation conditions. Indeed, attempts to chlorinate 2-cyanopyridine with lithium chloride or hydrochloric acid have been reported to be unsuccessful chemrxiv.org.

More specialized methods have been developed for the halogenation of electron-deficient pyridines. One such approach involves the formation of Zincke imine intermediates, which transforms the pyridine into a more reactive diene system, allowing for highly regioselective halogenation at the 3-position chemrxiv.org. While not specifically demonstrated on this compound, this methodology offers a potential route to 3-halo derivatives.

The synthesis of compounds such as 3,5-Dichloropyridine-2-carbonitrile and 3,6-dichloro-2-cyanopyridine has been reported, indicating that halogenation at the C-3 and C-5 positions is achievable, likely through nucleophilic substitution reactions on appropriately substituted precursors or through high-temperature halogenation processes chemimpex.comgoogle.com.

Table 1: Potential Regioselective Halogenation Strategies for this compound

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Reference for Methodology |

| Electrophilic Halogenation | Halogen, Lewis Acid | 3-Halo-6-chloropyridine-2-carbonitrile, 5-Halo-6-chloropyridine-2-carbonitrile (likely low yield) | General Principles |

| Halogenation via Zincke Imine | 1. N-Activating Agent, 2. Halogen Source (e.g., NBS, NCS) | 3-Halo-6-chloropyridine-2-carbonitrile | chemrxiv.org |

| Nucleophilic Halogenation | On activated precursors (e.g., hydroxypyridines) | Positional control based on precursor | General Principles |

Reactivity of the Pyridine Ring

Direct C-H functionalization is a powerful tool in modern organic synthesis for the efficient construction of complex molecules. For this compound, the pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H activation reactions. This typically directs functionalization to the C-2 and C-6 positions. However, in this molecule, these positions are already substituted. Therefore, C-H functionalization would be expected to occur at the remaining C-H bonds at the C-3, C-4, and C-5 positions.

Palladium-catalyzed direct arylation is a well-established method for the C-H functionalization of pyridines nih.govnih.govresearchgate.netfigshare.com. In these reactions, a palladium catalyst activates a C-H bond, which then participates in a cross-coupling reaction with an aryl halide or equivalent. For this compound, the electronic and steric environment would influence the site of C-H activation. The C-5 position is generally the most accessible for C-H activation in 2-substituted pyridines.

Nickel-catalyzed C-H activation, often in the presence of a Lewis acid, provides another avenue for the functionalization of pyridines, particularly for C-2 selective alkenylation nih.gov. While the C-2 position is blocked in this compound, related nickel-catalyzed methodologies could potentially be adapted for functionalization at other positions.

The development of iridium-based catalysts with PBP pincer ligands has enabled the selective C-H activation of pyridines at the 2-position nih.govrsc.org. Although not directly applicable to the C-2 position of the target molecule, these advanced catalytic systems highlight the ongoing progress in selective pyridine C-H functionalization.

Table 2: Plausible C-H Functionalization Reactions for this compound

| Reaction Type | Catalyst System | Potential Site of Functionalization | Reference for Methodology |

| Direct Arylation | Pd(OAc)₂, Ligand, Base | C-3, C-4, or C-5 | nih.govnih.govresearchgate.netfigshare.com |

| Direct Alkenylation | Ni Catalyst, Lewis Acid | C-3, C-4, or C-5 | nih.gov |

Reactions with Organometallic Reagents

The electron-deficient nature of the pyridine ring and the electrophilic carbon of the nitrile group make this compound susceptible to nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents.

The reaction of organometallic reagents with the nitrile group is a well-established method for the synthesis of ketones chemistrysteps.commasterorganicchemistry.com. The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming a metalloimine intermediate. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. This transformation is generally high-yielding and tolerates a wide range of functional groups.

In the case of this compound, the addition of a Grignard or organolithium reagent (R-MgX or R-Li) to the nitrile group would be expected to proceed smoothly to afford the corresponding ketone after hydrolysis.

Furthermore, the pyridine ring itself can undergo nucleophilic addition with highly reactive organometallic reagents. Due to the electron-withdrawing effects of the chloro and cyano groups, the pyridine ring is activated towards such additions. Nucleophilic attack on the pyridine ring typically occurs at the C-2 and C-4 positions. Since the C-2 and C-6 positions are substituted, addition to the C-4 position is a possibility, leading to a dihydropyridine intermediate which can then be oxidized to the corresponding 4-substituted pyridine elsevierpure.com.

Table 3: Predicted Products from Reactions with Organometallic Reagents

| Organometallic Reagent | Reaction Site | Intermediate | Final Product (after workup) | Reference for Methodology |

| Grignard Reagent (R-MgX) | Nitrile Carbon | Metalloimine | 6-Chloro-2-acylpyridine | chemistrysteps.commasterorganicchemistry.com |

| Organolithium Reagent (R-Li) | Nitrile Carbon | Metalloimine | 6-Chloro-2-acylpyridine | chemistrysteps.comelsevierpure.com |

| Organolithium Reagent (R-Li) | C-4 of Pyridine Ring | Dihydropyridine | 4-Alkyl-6-chloropyridine-2-carbonitrile (after oxidation) | elsevierpure.com |

Multi-functional Transformations and Cascade Reactions Involving this compound

The presence of multiple reactive sites in this compound makes it an ideal substrate for multi-functional transformations and cascade reactions, allowing for the rapid construction of complex heterocyclic systems.

Cascade reactions involving cyanopyridines have been utilized to synthesize a variety of annulated heterocycles acs.org. For instance, a reaction sequence could be initiated by a nucleophilic attack on the nitrile group, followed by an intramolecular cyclization involving one of the pyridine ring carbons or the chloro substituent.

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of highly substituted pyridine derivatives nih.govresearchgate.netbohrium.comacsgcipr.orgacs.org. While specific MCRs involving this compound are not extensively documented, its functional groups could participate in known MCRs. For example, the nitrile group could act as a component in a reaction with an aldehyde and a thiol to form substituted pyridine-3,5-dicarbonitriles acs.org.

The chloro group at the 6-position can also serve as a leaving group in nucleophilic aromatic substitution reactions, which can be integrated into a cascade sequence. For example, an initial reaction at the nitrile group could be followed by an intramolecular displacement of the chloride by a newly introduced nucleophile.

Table 4: Potential Multi-functional Transformations of this compound

| Reaction Type | Potential Reactants | Possible Product Skeletons | Reference for Methodology |

| Cascade Annulation | Nucleophile (e.g., enolate) | Thieno[2,3-b]pyridines, Furo[2,3-b]pyridines | acs.org |

| Multi-component Reaction | Aldehyde, Thiol | Substituted Pyridine-3,5-dicarbonitriles | acs.org |

| Intramolecular Cyclization | Diamine | Imidazo[1,2-a]pyridines | General Principles |

Applications of 6 Chloropyridine 2 Carbonitrile in Advanced Organic Synthesis

As a Building Block for Complex Molecules

The strategic placement of the chloro and cyano functionalities makes 6-Chloropyridine-2-carbonitrile an ideal starting material for the synthesis of complex, biologically active molecules. The chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other heterocyclic moieties.

A notable application is in the synthesis of thieno[3,2-b]pyridine-6-carbonitriles, which have been identified as potent inhibitors of Src kinase, a protein implicated in cancer progression. In these syntheses, the this compound core serves as the foundational scaffold upon which the thiophene (B33073) ring and various phenylamino (B1219803) side chains are constructed. For instance, derivatives with aminomethyl and aminoethyl substituents on a C-2 phenyl group have shown significant inhibitory activity. The development of these complex molecules highlights the instrumental role of this compound as a key starting material in medicinal chemistry and drug discovery. One such analogue demonstrated in vivo activity comparable to SKI-606, a 3-quinolinecarbonitrile (B1294724) that has been in clinical trials. nih.gov

Synthesis of Heterocyclic Compounds

The nitrile group of this compound is a key functional group for the construction of various nitrogen-containing heterocycles. This transformation is of significant interest as these heterocyclic motifs are prevalent in many pharmaceuticals and agrochemicals.

One common transformation is the conversion of the nitrile to a tetrazole ring. beilstein-journals.orgnih.gov This is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097), such as sodium azide. nih.gov The resulting tetrazole moiety is often used as a bioisostere for a carboxylic acid group in drug design. beilstein-journals.org

Similarly, the nitrile functionality can be utilized to synthesize triazole derivatives. frontiersin.orgresearchgate.netmdpi.com Various synthetic strategies exist, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles if the nitrile is first converted to an azide or if a suitable alkyne partner is used in a multi-step synthesis. frontiersin.orgmdpi.com Another approach involves the reaction with hydrazines to form 1,2,4-triazoles. raco.cat

Furthermore, the reactivity of the chlorine atom allows for the synthesis of fused heterocyclic systems. For example, Sonogashira coupling of the related 2-chloropyridine (B119429) derivative with a terminal alkyne, followed by intramolecular cyclization, can lead to the formation of benzimidazole (B57391) derivatives. A rapid and efficient microwave-assisted Sonogashira coupling has been developed for the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, demonstrating the utility of the chloropyridine moiety in building complex heterocyclic structures. researchgate.net

| Heterocycle | Synthetic Approach from Nitrile | Key Reagents |

| Tetrazole | [2+3] Cycloaddition | Sodium Azide (NaN₃) |

| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or reaction with hydrazines | Copper catalyst, Azides/Alkynes or Hydrazines |

| Fused Heterocycles (e.g., Benzimidazoles) | Initial reaction at the chloro position (e.g., Sonogashira coupling) followed by intramolecular cyclization involving the nitrile or a derivative thereof. | Palladium catalyst, Copper co-catalyst, Terminal alkyne |

Role in Carbon-Carbon Bond Formation

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis.

The Suzuki-Miyaura coupling is a widely employed method where the chlorine atom at the 6-position is replaced by an aryl, heteroaryl, or vinyl group. wikipedia.org This reaction typically involves a palladium catalyst, a base, and a boronic acid or ester coupling partner. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents, leading to the synthesis of complex biaryl and heteroaryl structures.

Another significant carbon-carbon bond-forming reaction is the Sonogashira coupling . researchgate.netwikipedia.orgnih.govlibretexts.orgorganic-chemistry.org In this reaction, the chloro group is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is highly efficient for the synthesis of aryl- and heteroaryl-alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

| Cross-Coupling Reaction | Coupling Partner | Key Catalyst System | Resulting Bond |

| Suzuki-Miyaura Coupling | Boronic acid or ester (R-B(OH)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²) - C(sp²) or C(sp²) - C(sp³) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C(sp²) - C(sp) |

Precursor for Diversely Substituted Pyridine (B92270) Derivatives

The reactivity of the chlorine atom at the 6-position of this compound makes it an excellent precursor for a wide variety of substituted pyridine derivatives through nucleophilic aromatic substitution (SNAr) reactions. researchgate.netlookchem.comyoutube.com The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C-6 position towards nucleophilic attack.

A range of nucleophiles can be employed to displace the chloride, leading to the introduction of various functional groups. For example, reaction with amines or anilines under appropriate conditions can yield 6-aminopyridine-2-carbonitrile derivatives. While traditional SNAr reactions with amines can be challenging with less reactive chloropyridines, modern catalytic methods have greatly expanded the scope of this transformation. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and a broad range of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgresearchgate.net This has become a go-to method for the synthesis of N-aryl and N-heteroaryl amines.

Similarly, reaction with alkoxides, such as sodium methoxide, can introduce alkoxy groups at the 6-position, forming 6-alkoxypyridine-2-carbonitrile derivatives. These transformations significantly enhance the molecular diversity that can be achieved from this single precursor.

| Reaction Type | Nucleophile/Reagent | Functional Group Introduced |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohols/Alkoxides (e.g., NaOMe) | Alkoxy (-OR) |

| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂) | Amino (-NHR) |

| Buchwald-Hartwig Amination | Primary or Secondary Amines | Amino (-NR¹R²) |

Crystallographic and Supramolecular Studies of 6 Chloropyridine 2 Carbonitrile

Crystal Structure Analysis

The crystal structure of 6-chloropyridine-2-carbonitrile, C₆H₃ClN₂, has been determined through single-crystal X-ray diffraction. The molecule is nearly planar, with a root-mean-square deviation of 0.0161 Å from the mean plane of all non-hydrogen atoms. chemicalbook.com The heterocyclic pyridine (B92270) ring exhibits a slight wedge shape, a common feature resulting from the shorter C-N bonds compared to the C-C bonds within the aromatic ring. chemicalbook.com

The crystal system and cell parameters provide a foundational understanding of the unit cell. The metrical parameters, including bond lengths, are comparable to those of related pyridine derivatives. chemicalbook.com

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₃ClN₂ |

| Formula Weight | 138.55 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8202 (2) |

| b (Å) | 14.2801 (7) |

| c (Å) | 11.2341 (6) |

| β (°) | 94.618 (2) |

| Volume (ų) | 610.63 (6) |

| Z | 4 |

Data sourced from Montgomery et al., 2015. chemicalbook.com

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| C2-N1 | 1.349 (1) |

| C6-N1 | 1.322 (1) |

| Average Ring C-C | 1.391 (5) |

Data sourced from Montgomery et al., 2015. chemicalbook.com

Intermolecular Interactions in the Solid State

The supramolecular architecture of this compound is defined by a combination of specific, directional interactions that assemble the molecules into a highly ordered three-dimensional network.

In the solid state, molecules of this compound are linked by a network of weak hydrogen bonds of the C-H···N type. chemicalbook.comnih.govsigmaaldrich.com These interactions are notable for their "head-to-tail" arrangement. Specifically, a hydrogen atom on one pyridine ring forms a C-H···N interaction with the nitrogen atom of the nitrile group on an adjacent molecule. Simultaneously, another hydrogen atom on the second molecule interacts with the pyridine ring nitrogen of the first molecule. chemicalbook.com This reciprocal arrangement creates a robust network that extends into two-dimensional sheets. chemicalbook.comnih.gov

The two-dimensional sheets formed by the C-H···N interactions are further organized in the crystal lattice through aromatic π-stacking. chemicalbook.comnih.govsigmaaldrich.com These interactions occur in an offset face-to-face fashion between the pyridine rings of molecules in adjacent sheets. chemicalbook.com A key feature of this packing is that the π-stacking occurs between molecules with alternating orientations of their chloro and nitrile substituents. chemicalbook.comnih.gov

The geometry of these π-stacking interactions has been characterized by several key parameters:

Centroid-to-centroid distance: 3.7204 (7) Å

Centroid-to-plane distance (interplanar separation): 3.41 (1) Å

Ring-offset slippage: 1.48 (2) Å

Comparative Analysis with Isomeric Chloropyridine-2-carbonitriles

The influence of substituent position on crystal packing is clearly demonstrated by comparing this compound with its isomer, 4-chloropyridine-2-carbonitrile. chemicalbook.com While both molecules engage in C-H···N and π-stacking interactions, the specific arrangement of these interactions leads to distinctly different supramolecular assemblies. nih.govsigmaaldrich.com

In 4-chloropyridine-2-carbonitrile, the C-H···N interactions are described as "head-to-head," forming pairwise centrosymmetric links. chemicalbook.comsigmaaldrich.com This arrangement results in the formation of one-dimensional chains. These chains are then packed together via offset face-to-face π-stacking. chemicalbook.com

In contrast, the head-to-tail C-H···N interactions in this compound lead to the formation of two-dimensional sheets. chemicalbook.comnih.gov This fundamental difference in dimensionality—1D chains versus 2D sheets—arises solely from the change in the chlorine atom's position from the 4- to the 6-position on the pyridine ring. The π-stacking in the 6-chloro isomer connects these 2D sheets, whereas in the 4-chloro isomer, it connects the 1D chains. chemicalbook.com

Table 3: Comparison of Supramolecular Motifs

| Feature | This compound | 4-Chloropyridine-2-carbonitrile |

|---|---|---|

| C-H···N Motif | Head-to-tail | Head-to-head (centrosymmetric) |

| Resulting Assembly | 2-Dimensional Sheets | 1-Dimensional Chains |

| π-Stacking Role | Connects 2D sheets | Connects 1D chains |

Based on findings from Montgomery et al., 2015. chemicalbook.com

Impact of Molecular Packing Motifs on Material Properties

The specific molecular packing motifs observed in the crystal structure of this compound are expected to have a direct influence on its bulk material properties, although specific experimental studies correlating them are not widely available. The principles of crystal engineering suggest that the robust, two-dimensional network created by the combination of head-to-tail C-H···N interactions and offset π-stacking likely contributes to a higher thermal stability (i.e., a higher melting point) compared to a less cohesively packed structure. mdpi.comresearchgate.net

The formation of extensive 2D sheets, as seen in the 6-chloro isomer, generally leads to a more efficient and denser packing compared to 1D chains. mdpi.com This increased packing efficiency can affect the material's density and mechanical properties. The nature and strength of intermolecular interactions, such as the C-H···N hydrogen bonds and π-stacking, are the primary determinants of the lattice energy of the crystal. researchgate.net A higher lattice energy, resulting from strong and numerous interactions, typically corresponds to a higher melting point and lower solubility in non-polar solvents.

Furthermore, the specific offset face-to-face π-stacking arrangement can influence the electronic and photophysical properties of the material. The degree of π-orbital overlap affects the electronic communication between molecules, which is a critical factor in materials designed for applications in organic electronics. The distinct packing of this compound compared to its isomers suggests that these compounds could possess different solid-state properties, highlighting the critical role of substituent placement in materials design. rsc.orgmdpi.com

Computational and Theoretical Investigations of 6 Chloropyridine 2 Carbonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 6-chloropyridine-2-carbonitrile, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in determining its optimized molecular geometry and electronic properties. researchgate.netscience.govtandfonline.com

Experimental studies on the crystal structure of this compound have shown that the molecule is almost planar. nih.gov The root-mean-square deviation from the mean plane of all non-hydrogen atoms is a mere 0.0161 Å. nih.gov This planarity is a key feature of its structure. DFT calculations on similar pyridine (B92270) derivatives have demonstrated excellent agreement between theoretically predicted and experimentally determined geometric parameters. researchgate.net

The optimized molecular structure of this compound, as determined by X-ray diffraction, provides precise bond lengths and angles. These experimental values serve as a benchmark for computational models. DFT calculations are expected to reproduce these values with high accuracy, further validating the theoretical approach.

Table 1: Selected Experimental Bond Lengths for this compound

| Bond | Length (Å) |

| C1-N2 | 1.138 (2) |

| C6-N1 | 1.322 (1) |

| C2-N1 | 1.349 (1) |

| Average C-C | 1.391 (5) |

Source: de la Cruz et al., 2016. nih.gov

The electronic properties, such as the distribution of electron density and the molecular orbital energies, are also elucidated through DFT. These calculations reveal the influence of the chloro and cyano substituents on the electronic environment of the pyridine ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. taylorandfrancis.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. taylorandfrancis.com

For pyridine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. The energies of these orbitals are significantly influenced by the nature and position of substituents. In this compound, the electron-withdrawing nature of the chlorine atom and the nitrile group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine.

Table 2: Conceptual Understanding of FMO Analysis

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and electronic excitability. |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge transfer, and the nature of bonding within a molecule. bohrium.com It provides a localized picture of the electron density in terms of Lewis-like structures, which is more intuitive for chemists than the delocalized canonical molecular orbitals.

Computational studies on metal complexes of the related 6-chloropyridine-2-carboxylic acid have utilized NBO analysis to understand the coordination bonds and intramolecular charge transfer. bohrium.comresearchgate.net A similar analysis for this compound would provide a detailed understanding of its electronic structure and the influence of its functional groups.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.com The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group, indicating their nucleophilic character. Conversely, the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing substituents, would likely exhibit a more positive potential, making them susceptible to nucleophilic attack.

Fukui function analysis is another method used to predict the reactivity of different sites in a molecule. tandfonline.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more quantitative prediction of the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, Fukui functions would complement the MEP analysis by providing a numerical basis for the reactivity of each atom.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by the molecular hyperpolarizability. DFT calculations have become a standard tool for predicting the NLO properties of organic molecules. bohrium.com

Pyridine derivatives are known to exhibit significant NLO properties, especially when substituted with electron-donating and electron-accepting groups, which create a charge-transfer system. In this compound, the pyridine ring acts as a π-conjugated bridge, while the chloro and cyano groups act as electron-withdrawing groups. This electronic structure suggests that the molecule may possess interesting NLO properties.

Theoretical investigations into the NLO properties of metal complexes of 6-chloropyridine-2-carboxylic acid have shown that these systems can exhibit significant first-order hyperpolarizability (β). bohrium.comresearchgate.net Computational studies on this compound would be necessary to quantify its hyperpolarizability and assess its potential as an NLO material. The calculations typically involve determining the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Table 3: Key Parameters in NLO Property Calculations

| Parameter | Description |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. |

| Polarizability (α) | The ability of the electron cloud of a molecule to be distorted by an external electric field. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. |

Simulations of Reactivity and Reaction Mechanisms

Computational simulations are invaluable for understanding the reactivity of molecules and for elucidating the mechanisms of chemical reactions. DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of the reaction pathway. acs.org

For this compound, simulations could be employed to study various reactions, such as nucleophilic aromatic substitution, where either the chlorine atom or the cyano group could be displaced. The calculations would help in predicting the most likely site of attack and the activation energies for different reaction pathways. This information is crucial for designing synthetic routes and for understanding the chemical behavior of the compound.

While specific reaction mechanism simulations for this compound are not detailed in the provided search results, the methodologies for such studies are well-established. acs.org The planarity and electronic distribution of the molecule, as determined by DFT, would be critical inputs for such simulations.

Conformational Studies and Energetic Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding energies constitutes the energetic landscape of the molecule. nih.gov

As established by X-ray crystallography, this compound is an almost planar molecule. nih.gov This suggests that the conformational landscape is relatively simple, with the planar conformation being the global minimum. However, computational studies could explore minor deviations from planarity, such as slight puckering of the ring or rotations of the substituent groups, to confirm the stability of the planar structure.

For more flexible molecules, computational methods are used to map out the potential energy surface and identify all stable conformers and the energy barriers between them. nih.gov In the case of this compound, while significant conformational flexibility is not expected, theoretical calculations can provide a quantitative measure of the energetic cost of distorting the molecule from its preferred planar geometry.

Medicinal Chemistry and Agrochemical Research Utilizing 6 Chloropyridine 2 Carbonitrile Scaffold

Development of Kinase Inhibitors

The 6-chloropyridine-2-carbonitrile framework is a key structural component in the design of various kinase inhibitors, which are crucial in cancer therapy. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. rsc.org

Research has focused on using this scaffold to develop potent inhibitors for several kinases, including Pim-1 kinase, which is often overexpressed in cancers like prostate cancer and certain leukemias. researchgate.net Scientists have designed and synthesized series of cyanopyridine derivatives that show significant inhibitory action against Pim-1 kinase. researchgate.net The synthesis of these inhibitors often involves the creation of 2-chloropyridine (B119429) derivatives from nicotinonitrile precursors, which are then elaborated into the final active compounds. researchgate.net For example, studies have described the synthesis of cyanopyridinones and their corresponding chloro derivatives (cyanopyridines) to evaluate their cytotoxic activities and Pim-1 inhibitory potential. researchgate.net

Furthermore, the general class of cyanopyridines, for which this compound is a prime example, has been identified as a promising scaffold for targeting other kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).

Below is a table of exemplary kinase inhibitors whose synthesis is based on the cyanopyridine scaffold.

| Compound Class | Target Kinase | Therapeutic Area |

| Cyanopyridine Derivatives | Pim-1 | Cancer |

| Cyanopyridone Derivatives | VEGFR-2, HER-2 | Cancer |

Synthesis of Receptor Modulators

The this compound scaffold has proven instrumental in the synthesis of receptor modulators, particularly for neurological targets. A notable application is in the development of Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor. These PAMs are under investigation for treating the cognitive and psychotic symptoms associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Patents and research articles describe the synthesis of these M4 PAMs using a derivative, 5-bromo-6-chloropyridine-2-carbonitrile, in palladium-mediated cross-coupling reactions. acs.orggoogle.comgoogle.com This specific starting material allows for the construction of complex 3-(1H-pyrazol-4-yl)pyridine structures that are potent and selective for the M4 receptor. acs.org The synthesis demonstrates the utility of the halo-substituted pyridine-2-carbonitrile (B1142686) core in creating molecules that can fine-tune the activity of critical receptors in the central nervous system. acs.org

The following table lists a key intermediate used in the synthesis of M4 receptor modulators.

| Intermediate | Application |

| 5-bromo-6-chloropyridine-2-carbonitrile | Synthesis of M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs) |

Preparation of Antimicrobial Agents

The pyridine-carbonitrile core is a recognized pharmacophore in the development of antimicrobial agents. The this compound derivative serves as a valuable starting material for creating novel compounds aimed at combating bacterial infections, including those caused by resistant strains. google.com

A patent for antibacterial compounds describes a synthetic route where this compound is reacted with a boronic acid derivative in a Suzuki coupling reaction, catalyzed by a palladium complex, to produce advanced intermediates. google.com These intermediates are then used to form complex heterocyclic structures, such as benzoxazole (B165842) derivatives, which have shown antibacterial activity. google.com The aim of this research is to develop new antibiotics effective against both Gram-positive and Gram-negative bacteria, addressing the growing problem of antibiotic resistance. google.com

Additionally, broader studies on nicotinonitrile derivatives have shown their potential against various microbial pathogens. For instance, some 2-aminonicotinonitrile derivatives have demonstrated molluscicidal activity against land snails, which can act as intermediate hosts for pathogens. nih.gov

The table below highlights a synthetic application of this compound in this area.

| Reactant | Reaction Type | Product Class | Target |

| This compound | Suzuki Coupling | Heterocyclic compounds (e.g., benzoxazoles) | Antibacterial |

Role in Designing Pyridine-Based Drugs for Various Therapeutic Areas

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in a large number of FDA-approved drugs. rsc.orgnih.gov The unique electronic properties and ability to form various non-covalent interactions make it a privileged structure in drug design. nih.gov The this compound variant provides a synthetically versatile entry point into diverse classes of pyridine-based therapeutics. smolecule.comnih.gov

The cyanopyridine scaffold is associated with anti-inflammatory properties. Research into new anti-inflammatory drugs has explored derivatives of this core structure. While direct synthesis of anti-inflammatory agents starting from this compound is an area of ongoing investigation, the broader class of cyanopyridines has shown promise. longdom.org For example, certain nicotinonitrile derivatives have been reported to possess anti-inflammatory and analgesic properties. longdom.org One study describes the microwave-assisted reaction of this compound with 1-acetylpiperazine (B87704) as a step in the synthesis of new chemical entities, though the specific anti-inflammatory activity was not the primary focus of the cited abstract. googleapis.com The development of these derivatives is aimed at creating alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs).

The most significant application of the this compound scaffold is in the field of oncology. researchgate.net The pyridine ring is a core component of numerous anticancer drugs, and the chloro- and cyano- substitutions on this particular molecule provide handles for constructing complex molecules with potent cytotoxic activity against cancer cells. rsc.orgresearchgate.net

Research has demonstrated that derivatives of 2-chloronicotinonitrile can exhibit high to moderate cytotoxic activity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. researchgate.net Synthetic strategies often involve the reaction of nicotinonitrile precursors with chlorinating agents to produce the key 2-chloropyridine intermediate, which is then elaborated through reactions like hydrazinolysis and condensation to build diverse heterocyclic systems. researchgate.net These resulting compounds have shown potent growth inhibition, with some derivatives demonstrating IC50 values in the nanomolar range against certain cancer cell lines. researchgate.net

The table below summarizes the activity of some nicotinonitrile derivatives against cancer cell lines.

| Derivative Class | Cancer Cell Line | Activity |

| Nicotinonitrile derivatives | HepG2 (Liver Cancer) | High to moderate cytotoxicity researchgate.net |

| Nicotinonitrile derivatives | MCF-7 (Breast Cancer) | High to moderate cytotoxicity researchgate.net |

| Fused Nicotinonitrile derivatives | Various | Potent growth inhibition longdom.org |

Expanding on the antimicrobial applications, the this compound scaffold is utilized in the broader search for anti-infective agents, which encompasses antibacterial, antifungal, and antiviral compounds. cymitquimica.com The versatility of the pyridine nucleus allows for its incorporation into a wide range of drugs targeting infectious diseases. nih.gov

The synthesis of antibacterial compounds using this compound, as detailed in patent literature, underscores its importance in this therapeutic area. google.com The ability to use this compound in robust chemical reactions like palladium-catalyzed couplings allows for the efficient construction of novel molecular architectures designed to overcome microbial resistance mechanisms. google.com Furthermore, related fluorinated pyridine-2-carbonitrile compounds have been investigated for their potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Exploration as a Scaffold for Bioactive Molecules

The pyridine heterocycle is a prominent and privileged structural motif in drug design, with a significant number of FDA-approved drugs containing this core structure. mdpi.comrsc.org this compound serves as an important starting scaffold for the synthesis of a wide array of biologically active molecules. nih.gov The presence of the chloro and nitrile groups provides reactive sites for further chemical transformations, allowing for the construction of diverse molecular architectures.

Research has demonstrated its utility in preparing various pharmaceutical compounds. nih.gov For instance, it is a key intermediate in the synthesis of substituted 2-pyridone-containing heterocycles, a class of compounds investigated for their potential therapeutic properties. nih.gov Multicomponent reactions involving derivatives of this scaffold have been employed to create libraries of molecules for biological screening. nih.govresearchgate.net One notable area of investigation is in oncology, where pyridine-based compounds have shown promise. For example, synthetic strategies have been developed to produce 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and 6-amino-2-pyridone-3,5-dicarbonitriles, which have been evaluated for their anticancer activity. nih.govnih.gov Compound 5o, a 6-amino-2-pyridone-3,5-dicarbonitrile derivative, exhibited potent anti-cancer properties against glioblastoma, liver, breast, and lung cancer cell lines. nih.gov

The versatility of the scaffold is further highlighted by its use in creating compounds targeting various other diseases. Derivatives such as 2-amino-3,5-dicarbonitrile-6-thio-pyridines are considered privileged scaffolds due to their potential therapeutic applications in treating conditions like Parkinson's disease, asthma, and various infections. researchgate.net The synthesis of these complex molecules often involves the strategic modification of the initial this compound framework, demonstrating its foundational role in the discovery of new bioactive agents.

Table 1: Bioactive Molecules Derived from Pyridine Scaffolds

| Compound Class | Reported Biological Activity | Scaffold Origin | Reference |

|---|---|---|---|

| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Anticancer | Pyridine-3-carbonitrile | nih.gov |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | Anticancer (Glioblastoma, Liver, Breast, Lung) | Pyridine-3,5-dicarbonitrile | nih.gov |

| 2-Amino-3,5-dicarbonitrile-6-thio-pyridines | Potential therapeutic for Parkinson's, asthma, cancer, infections | Thio-pyridine | researchgate.net |

| Imidazopyridines | Necroptosis Inhibition | 2-chloro-3,5-dinitropyridine | mdpi.com |

Applications in Pesticide and Herbicide Development

The pyridine ring is a crucial intermediate in the agrochemical industry, often referred to as a "chip" for pesticides. agropages.com Pesticides incorporating a pyridine moiety are noted for their high efficiency and low toxicity. agropages.com While direct applications of this compound itself are not extensively detailed, its structural features are highly relevant to this field. The chloropyridine core is a fundamental component of many commercial pesticides and herbicides.

For example, the related compound 6-Chloropyridine-3-carboxylic acid (6-chloronicotinic acid) is a known degradation product of major neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. sigmaaldrich.comsigmaaldrich.com This indicates the stability and environmental presence of the chloropyridine structure derived from these widely used products.

Furthermore, synthetic pathways for new insecticides often start from chloropyridine derivatives. For instance, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for a series of insecticides active against various pests. mdpi.com Similarly, 2-chloro-6-trichloromethyl pyridine is a key intermediate for producing agrochemicals, including the insecticide chlorfenapyr. agropages.com The herbicide Clopyralid, which is a 3,6-dichlorinated picolinic acid, further illustrates the importance of the chlorinated pyridine scaffold for developing agents to control broadleaf weeds. nih.gov These examples underscore the value of chloropyridine building blocks, including this compound, as platforms for discovering and synthesizing new agrochemical products.

Table 2: Agrochemicals and Intermediates Based on the Pyridine Scaffold

| Compound Name | Type | Scaffold/Precursor | Application/Target | Reference |

|---|---|---|---|---|

| Imidacloprid/Acetamiprid | Insecticide | Neonicotinoid (contains chloropyridine) | Sucking insects | sigmaaldrich.com |

| 6-Chloronicotinic acid | Degradation Product | Chloropyridine | Environmental metabolite | sigmaaldrich.comsigmaaldrich.com |

| Chlorfenapyr | Insecticide | Pyrrole | Mites, thrips | agropages.com |

| Clopyralid | Herbicide | Dichloropicolinic acid | Broadleaf weeds | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in drug and pesticide discovery. For derivatives of pyridine-based scaffolds, SAR studies have provided valuable insights into how specific structural modifications influence their potency and selectivity.

In studies of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles synthesized from related precursors, it was found that the nature of the substituents on the aromatic rings has a profound effect on antiproliferative activity. The presence of electron-donating groups, such as hydroxy or methoxy, was shown to be important for molecular interactions that enhance bioactivity. nih.gov Conversely, other modifications to the pyridine core can be detrimental to the potency of the analogs. acs.org

SAR analyses of newly synthesized pyranopyrazole analogs, which share heterocyclic features, revealed that specific substituents are key for enhancing antimicrobial activity. researchgate.net For example, a phenyl substituent was found to significantly enhance the inhibition of DNA gyrase, a key bacterial enzyme. researchgate.net Further studies on this class of compounds identified a biphenyl (B1667301) analog as having the most potent and broad-spectrum antibacterial effects, with an IC₅₀ value for DNA gyrase inhibition that was superior to the reference drug ciprofloxacin. nih.gov Another study highlighted that the length of a side chain attached to a pyridine-based molecule was critical, with a specific derivative showing the most effectiveness against tested cancer cell lines. acs.org These findings demonstrate that systematic modification of the periphery of the pyridine scaffold is a powerful strategy for fine-tuning biological activity and developing more effective chemical agents.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Pyridine Derivatives

| Compound Class | Structural Modification | Impact on Biological Activity | Target | Reference |

|---|---|---|---|---|

| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Addition of electron-donating groups (e.g., -OH, -OCH₃) to aryl rings | Enhanced antiproliferative activity | Cancer Cells | nih.gov |

| Substituted Pyridine-3-carbonitriles | Specific side chain length | Increased efficacy against cancer cell lines | Cancer Cells | acs.org |

| Pyrano[2,3-c]pyrazole Analogs | Phenyl substituent | Enhanced DNA gyrase inhibition | Bacterial DNA Gyrase | researchgate.net |

Future Directions and Emerging Research Avenues for 6 Chloropyridine 2 Carbonitrile

Integration into Novel Catalytic Systems

The unique electronic and steric properties of the 6-Chloropyridine-2-carbonitrile scaffold make it an intriguing candidate for incorporation into novel catalytic systems. Research into closely related pyridine (B92270) derivatives has demonstrated their efficacy as ligands in transition metal catalysis, suggesting a promising future for this compound.

One key area of exploration is the use of this compound as a precursor for chiral ligands in asymmetric catalysis. For instance, the isomeric 4-chloropyridine-2-carbonitrile has been utilized as a building block for a family of chiral catalysts, highlighting the potential for developing new catalytic entities from chloropyridine carbonitriles. nih.gov Future research could focus on the synthesis of bidentate and multidentate ligands derived from this compound for applications in enantioselective reactions.

Furthermore, the nitrogen atom of the pyridine ring and the nitrile group can act as coordination sites for metal centers. This dual-coordination capability could be exploited in the design of catalysts for a variety of organic transformations. The development of nickel catalysts ligated by substituted bipyridines for cross-electrophile coupling reactions showcases the importance of ligand design in catalytic performance. nih.gov By analogy, tailored ligands derived from this compound could lead to catalysts with enhanced activity and selectivity for important chemical reactions.